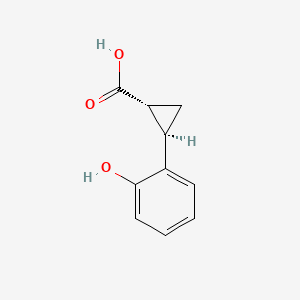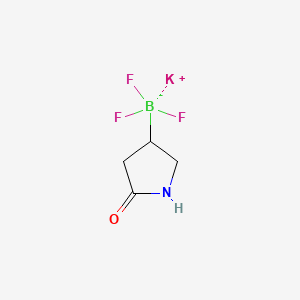
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a lithium ion coordinated with a 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate ligand, which includes a cyanopyridine moiety and difluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with difluoroacetic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include ethanol or acetonitrile, and the reaction is often performed at elevated temperatures to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyanopyridine moiety can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the difluoroacetate group can engage in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanopyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Condensation Agents: Aldehydes and ketones are frequently used in condensation reactions.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide or sodium borohydride may be employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted pyridine derivatives, while condensation reactions can produce various heterocyclic compounds.
Applications De Recherche Scientifique
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the cyanopyridine and difluoroacetate groups contribute to its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups.
Sodium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with sodium instead of lithium.
Potassium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with potassium instead of lithium.
Uniqueness
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both lithium and difluoro groups, which impart distinct chemical and physical properties. The lithium ion enhances its reactivity and potential biological activities, while the difluoro groups contribute to its stability and binding interactions.
Propriétés
Formule moléculaire |
C8H3F2LiN2O2 |
|---|---|
Poids moléculaire |
204.1 g/mol |
Nom IUPAC |
lithium;2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-3-1-2-5(4-11)12-6;/h1-3H,(H,13,14);/q;+1/p-1 |
Clé InChI |
CCDATPGZLLPSRZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=NC(=C1)C(C(=O)[O-])(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)

![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)


![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)

![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)

